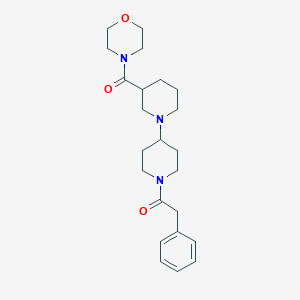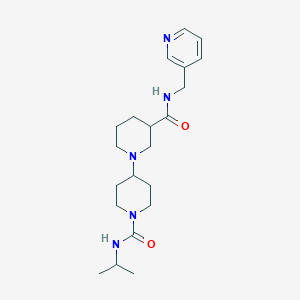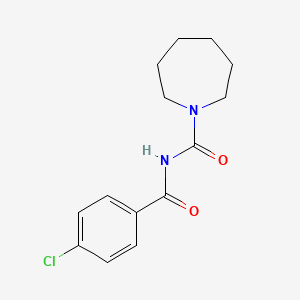
3-(morpholin-4-ylcarbonyl)-1'-(phenylacetyl)-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(morpholin-4-ylcarbonyl)-1'-(phenylacetyl)-1,4'-bipiperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound belongs to the class of piperidine derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(morpholin-4-ylcarbonyl)-1'-(phenylacetyl)-1,4'-bipiperidine involves its interaction with various receptors and enzymes in the body. This compound has been shown to inhibit acetylcholinesterase activity, which leads to increased levels of acetylcholine in the brain. Additionally, this compound has been shown to inhibit the activity of voltage-gated sodium channels, which leads to its analgesic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(morpholin-4-ylcarbonyl)-1'-(phenylacetyl)-1,4'-bipiperidine are diverse and depend on the specific application. Studies have shown that this compound has a positive effect on cognitive function and memory by increasing the levels of acetylcholine in the brain. Additionally, this compound has been shown to have a potent analgesic effect by inhibiting the activity of voltage-gated sodium channels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(morpholin-4-ylcarbonyl)-1'-(phenylacetyl)-1,4'-bipiperidine in lab experiments is its potent and specific effects on the target receptors and enzymes. Additionally, this compound is relatively easy to synthesize and purify, making it a suitable candidate for large-scale experiments.
However, one of the limitations of using this compound is its potential toxicity and side effects. Careful consideration should be taken when using this compound in lab experiments to ensure the safety of researchers and subjects.
Zukünftige Richtungen
There are several future directions for research on 3-(morpholin-4-ylcarbonyl)-1'-(phenylacetyl)-1,4'-bipiperidine. One area of research is the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route of this compound for maximum efficacy.
Another area of research is the potential use of this compound as an analgesic. Studies are needed to determine the safety and efficacy of this compound in human subjects and to develop novel analogs with improved potency and selectivity.
In conclusion, 3-(morpholin-4-ylcarbonyl)-1'-(phenylacetyl)-1,4'-bipiperidine is a promising compound that has potential therapeutic benefits in various scientific research areas. Further studies are needed to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of this compound.
Synthesemethoden
The synthesis method of 3-(morpholin-4-ylcarbonyl)-1'-(phenylacetyl)-1,4'-bipiperidine involves the reaction of 1,4-bis(4-piperidyl)butane with N-phenylacetyl-4-morpholinecarboxylic acid chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through various techniques such as column chromatography, recrystallization, and distillation.
Wissenschaftliche Forschungsanwendungen
3-(morpholin-4-ylcarbonyl)-1'-(phenylacetyl)-1,4'-bipiperidine has been studied for its potential applications in several scientific research areas. One of the significant research areas is the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have a positive effect on cognitive function and memory by inhibiting acetylcholinesterase activity and increasing the levels of acetylcholine in the brain.
Another area of research is the potential use of this compound as an analgesic. Studies have shown that 3-(morpholin-4-ylcarbonyl)-1'-(phenylacetyl)-1,4'-bipiperidine has a potent analgesic effect by inhibiting the activity of voltage-gated sodium channels.
Eigenschaften
IUPAC Name |
1-[4-[3-(morpholine-4-carbonyl)piperidin-1-yl]piperidin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3/c27-22(17-19-5-2-1-3-6-19)24-11-8-21(9-12-24)26-10-4-7-20(18-26)23(28)25-13-15-29-16-14-25/h1-3,5-6,20-21H,4,7-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRMQNVYWQOAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)CC3=CC=CC=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholin-4-ylcarbonyl)-1'-(phenylacetyl)-1,4'-bipiperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(diphenylmethyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5298341.png)
![(3aR*,5S*,6S*,7aS*)-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)carbonyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5298342.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5298345.png)
![N-(2-methoxyethyl)-7-(3-thienylacetyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5298350.png)
![4-(4-fluorobenzyl)-1-[(5-fluoropyridin-3-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5298354.png)


![N-1,3-benzothiazol-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5298382.png)
![N-(2-methoxyphenyl)-2-[(2,2,3,3-tetrafluoropropanoyl)amino]benzamide](/img/structure/B5298390.png)
![1-acetyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1,4-diazepane](/img/structure/B5298395.png)


![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-fluorobenzenesulfonamide](/img/structure/B5298421.png)
![N,N-diethyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]pyrrolidin-3-amine](/img/structure/B5298433.png)